Potassium decanoate

Übersicht

Beschreibung

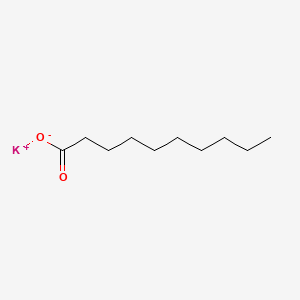

Potassium Decanoate is a white solid . It has excellent cleansing, emulsifying, dispersing, solubilizing, foaming, wetting, and permeating abilities . It is also known by its IUPAC name, potassium 2-methylnonanoate .

Synthesis Analysis

This compound can be synthesized when Decanoic acid reacts with a solution of potassium hydroxide .Molecular Structure Analysis

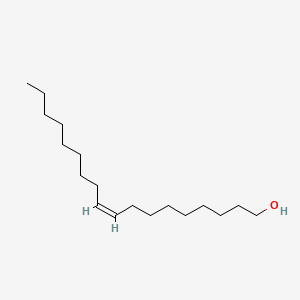

The molecular formula of this compound is C10H19KO2 . The molecular weight is 210.359 .Physical and Chemical Properties Analysis

This compound is a white solid that is soluble in water and ethanol . It is stable under normal conditions . The molecular formula of this compound is C10H19KO2 .Wissenschaftliche Forschungsanwendungen

Electrolyte Balance and Cardiovascular Health

- Potassium decanoate's impact on serum aldosterone and sodium ion concentrations in albino mice suggests its potential role in regulating electrolyte balance. This is crucial for maintaining cardiovascular health and preventing disorders related to electrolyte imbalances (Chowdhury & Mahanta, 2017).

Insecticidal Applications

- The blocking ability of certain fatty acids, including this compound, on Kv potassium channels in mosquitoes indicates its potential use in developing novel pesticides. The insecticidal activity of these compounds against Anopheles gambiae, a mosquito species, showcases its potential in pest control (Démares et al., 2018).

Polymer Science and Material Engineering

- In the field of polymer science, this compound is relevant in the emulsion polymerization of styrene. Its impact on micellar emulsifier concentration and polymer/water interface is significant, influencing the properties and applications of polymers (Dunn & Said, 1982).

Food Science and Technology

- This compound's effects on the thermal stability and gel formability of bovine myosin in the food industry suggest its role in enhancing the texture and quality of meat products. This application is vital for improving food processing techniques and product development (Egelandsdal, Fretheim, & Harbitz, 1985).

Dental Health

- This compound has shown effectiveness in reducing dental caries in rats, indicating its potential application in oral health products. Its ability to inhibit acidogenic flora and enhance remineralization of teeth is significant for dental care research (Hayes & Stobart, 1990).

Biochemical Research

- The effects of this compound on oxidative phosphorylation in rat kidney and brain mitochondria provide insights into biochemical processes and cellular energy dynamics. This research contributes to our understanding of cellular metabolism and mitochondrial function (Scholefield, 1956).

Agriculture and Soil Science

- The impact of polymer-coated potassium chloride, which includes this compound, on cotton yield and soil potassium highlights its importance in agricultural practices and crop management. These findings can guide the development of more effective fertilization strategies for improved crop yields (Yang et al., 2017).

Safety and Hazards

Eigenschaften

CAS-Nummer |

13040-18-1 |

|---|---|

Molekularformel |

C10H20KO2 |

Molekulargewicht |

211.36 g/mol |

IUPAC-Name |

potassium;decanoate |

InChI |

InChI=1S/C10H20O2.K/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12); |

InChI-Schlüssel |

SKHOVAPWIYEIAZ-UHFFFAOYSA-N |

Isomerische SMILES |

CCCCCCCCCC(=O)[O-].[K+] |

SMILES |

CCCCCCCCCC(=O)[O-].[K+] |

Kanonische SMILES |

CCCCCCCCCC(=O)O.[K] |

Aussehen |

Solid powder |

| 13040-18-1 | |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Potassium caprate; Capric acid, potassium salt; Decanoic acid, potassium salt; Potassium decanoate; Decanoic acid, potassium salt (1:1) |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide](/img/structure/B1678998.png)